Indigodisulfonate dipotassium salt

Overview

Description

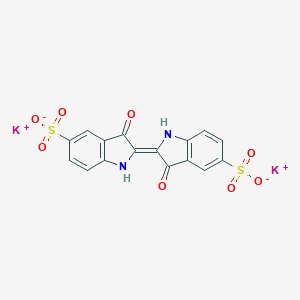

Indigodisulfonate dipotassium salt, also known as potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate, is a chemical compound with the empirical formula C16H8O8N2S2K2 and a molecular weight of 498.57 g/mol . This compound is a derivative of indigo, a well-known dye, and is characterized by its deep blue color. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigodisulfonate dipotassium salt can be synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule. The resulting indigodisulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically carried out at elevated temperatures, and the neutralization step is performed using a stoichiometric amount of potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Indigodisulfonate dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the indigo molecule.

Reduction: It can be reduced to leucoindigo, a colorless form of indigo.

Substitution: The sulfonic acid groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under appropriate conditions.

Major Products Formed

Oxidation: Higher oxidation states of indigo derivatives.

Reduction: Leucoindigo.

Substitution: Substituted indigo derivatives with different functional groups.

Scientific Research Applications

Indigodisulfonate dipotassium salt has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions and processes.

Biology: Employed in staining techniques for visualizing biological samples.

Industry: Applied in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of indigodisulfonate dipotassium salt involves its ability to act as a dye. When used in medical procedures, it is excreted by the kidneys and enhances the visualization of the ureteral orifices due to its deep blue color. This property is particularly useful in diagnostic imaging and surgical procedures .

Comparison with Similar Compounds

Similar Compounds

Indigotindisulfonic acid: Another derivative of indigo with similar dye properties.

Indigotindisulfonate sodium: The sodium salt form of indigotindisulfonate, used in similar applications.

Uniqueness

Indigodisulfonate dipotassium salt is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium counterpart. This makes it particularly suitable for certain industrial and medical applications where these properties are advantageous .

Biological Activity

Indigodisulfonate dipotassium salt, commonly known as indigo carmine or 5,5'-indigodisulfonic acid dipotassium salt, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, safety profile, and clinical applications, supported by relevant data tables and case studies.

- Chemical Formula : C₁₆H₈K₂N₂O₈S₂

- Molecular Weight : 498.57 g/mol

- CAS Number : 13725-33-2

- Appearance : Dark red to dark purple to dark blue powder or crystal

This compound is primarily used as a contrast agent in medical imaging, particularly during urological and gynecological procedures. It enhances the visualization of the urinary tract by coloring the urine blue after intravenous administration. The compound is rapidly excreted by the kidneys, allowing for quick detection of ureteral patency.

Pharmacodynamics

- Alpha-Adrenergic Activity : Indigodisulfonate has been shown to stimulate alpha-adrenergic receptors, leading to increased vascular resistance and elevated blood pressure. This response can be significant in patients with pre-existing cardiovascular conditions .

- Nitric Oxide Inhibition : It appears to inhibit endothelium-dependent relaxation through interference with nitric oxide generation, contributing to potential hypertensive effects .

Pharmacokinetics

- Absorption : Following intravenous administration, peak plasma concentrations (C_max) are reached quickly, typically within minutes.

- Half-Life : Approximately 12 minutes in healthy adults .

- Volume of Distribution : 10.7 L .

- Protein Binding : About 90% in vitro .

- Clearance : Mean total clearance is around 40.2 L/hour .

Clinical Applications

This compound is widely used in various clinical settings:

- Urological Procedures : Used as a contrast agent during cystoscopy to visualize the ureters and detect injuries.

- Gynecological Surgery : Assists in identifying amniotic fluid leaks during obstetric surgeries.

- Diagnostic Tool : Enhances visibility for examining benign and malignant lesions on mucosal surfaces .

Safety Profile and Adverse Effects

While generally considered safe when used appropriately, this compound can cause significant side effects:

- Cardiovascular Reactions : Reports have indicated potential for severe reactions such as cardiac arrest, arrhythmias, and hypotension following administration .

- Anaphylactic Reactions : Serious allergic reactions may occur, characterized by hypotension and respiratory distress .

- Genotoxicity Concerns : Some studies suggest potential genotoxic effects at high doses, warranting caution in specific populations .

Data Table of Clinical Findings

| Study/Case | Findings |

|---|---|

| Clinical Trial A | Demonstrated transient hypertension in 15% of patients post-administration. |

| Clinical Trial B | Indigo carmine effectively highlighted ureteral injuries in 95% of cases during cystoscopy. |

| Case Report C | Documented severe anaphylactic reaction leading to hospitalization after indigo carmine use. |

Properties

IUPAC Name |

dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUCCFHEHLHLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8K2N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648752, DTXSID70951272 | |

| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-33-2, 28606-02-2 | |

| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.